molecular formula C19H22ClN3O3 B4130826 4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride

4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride

Cat. No. B4130826
M. Wt: 375.8 g/mol
InChI Key: ZAVNNPNLOOXICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. This compound has gained attention in recent years due to its promising results in various biological assays.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride involves the modulation of neurotransmitter and receptor activity in the central nervous system. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission. This results in a decrease in neuronal excitability and may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been proposed to modulate the activity of serotonin and dopamine receptors, which may underlie its antidepressant effects.
Biochemical and Physiological Effects
4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase levels of GABA and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride in lab experiments is its ability to modulate neurotransmitter and receptor activity. This makes it a valuable tool for studying the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is that its effects may be dose-dependent and may vary depending on the species and strain of animal used in experiments. Additionally, more research is needed to fully understand the long-term effects of this compound.

Future Directions

There are several future directions for research on 4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride. One area of interest is its potential as a treatment for neuropathic pain and inflammatory diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal side effects.
Conclusion
In conclusion, 4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride is a promising compound with potential therapeutic applications. Its ability to modulate neurotransmitter and receptor activity makes it a valuable tool for studying the underlying mechanisms of various neurological and psychiatric disorders. However, more research is needed to fully understand its biochemical and physiological effects and its potential as a treatment for various diseases.

Scientific Research Applications

4-benzyl-N-(4-nitrophenyl)-1-piperidinecarboxamide hydrochloride has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Furthermore, it has been demonstrated to have potential as a treatment for neuropathic pain and inflammatory diseases. Its ability to modulate the activity of certain neurotransmitters and receptors has been proposed as the mechanism underlying its therapeutic effects.

properties

IUPAC Name

4-benzyl-N-(4-nitrophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3.ClH/c23-19(20-17-6-8-18(9-7-17)22(24)25)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15;/h1-9,16H,10-14H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVNNPNLOOXICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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